molecular formula C14H8F3NO3 B14909797 3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid

3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid

Cat. No.: B14909797
M. Wt: 295.21 g/mol
InChI Key: OOSRLMCTUYUNLB-UHFFFAOYSA-N
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Description

3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid is a complex organic compound with the molecular formula C14H8F3NO3. It is characterized by the presence of a benzofuran ring substituted with cyano, cyclopropyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for such compounds .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8F3NO3

Molecular Weight

295.21 g/mol

IUPAC Name

3-cyano-5-cyclopropyl-7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C14H8F3NO3/c15-14(16,17)10-4-7(6-1-2-6)3-8-9(5-18)12(13(19)20)21-11(8)10/h3-4,6H,1-2H2,(H,19,20)

InChI Key

OOSRLMCTUYUNLB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C(=C2)C(F)(F)F)OC(=C3C#N)C(=O)O

Origin of Product

United States

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